What is Descarbon Sildenafil-d3 and its chemical structure
What is Descarbon Sildenafil-d3 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Descarbon Sildenafil-d3 is a deuterated analog of Descarbon Sildenafil, an impurity of the active pharmaceutical ingredient Sildenafil. Its primary application lies in its use as a stable isotope-labeled internal standard for the highly accurate and precise quantification of Sildenafil and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of Descarbon Sildenafil-d3, including its chemical properties, structure, and its application in analytical methodologies.
Chemical Identity and Properties
Descarbon Sildenafil-d3 is a synthetic compound where three hydrogen atoms on the N-methyl group of the ethylamine (B1201723) side chain have been replaced with deuterium (B1214612) atoms. This isotopic labeling results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher mass, allowing for its differentiation in mass spectrometric analysis.
Table 1: Chemical and Physical Properties of Descarbon Sildenafil-d3
| Property | Value | Source |
| IUPAC Name | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-((methyl-d3)amino)ethyl)benzenesulfonamide | [1] |
| Molecular Formula | C₂₀H₂₅D₃N₆O₄S | [1] |
| Molecular Weight | 451.56 g/mol | [1] |
| Appearance | White to Off-White Solid | Inferred from related compounds |
| Solubility | Soluble in methanol, acetonitrile (B52724), DMSO | Inferred from analytical protocols |
Chemical Structure
The chemical structure of Descarbon Sildenafil-d3 is provided below. The deuterium labeling on the terminal methyl group is a key feature for its function as an internal standard.
Synthesis Pathway
Caption: Proposed final step in the synthesis of Descarbon Sildenafil-d3.
Application in Quantitative Analysis
The primary and most critical application of Descarbon Sildenafil-d3 is as an internal standard in analytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise quantification of Sildenafil and its metabolites in biological samples such as plasma and urine.[5][6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[5]
Experimental Protocols
Below are generalized experimental protocols for the quantification of Sildenafil using Descarbon Sildenafil-d3 as an internal standard, based on established methodologies.[5][6]
1. Sample Preparation: Protein Precipitation (for Plasma)
This method is rapid and suitable for high-throughput analysis.
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Materials and Reagents:
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Sildenafil reference standard
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Descarbon Sildenafil-d3 internal standard
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Human plasma (with anticoagulant, e.g., K2EDTA)
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Acetonitrile (HPLC grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Microcentrifuge tubes (1.5 mL)
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-
Procedure:
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Pipette 100 µL of the plasma sample (calibration standard, quality control sample, or unknown study sample) into a 1.5 mL microcentrifuge tube.
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Add 300 µL of a working solution of Descarbon Sildenafil-d3 in acetonitrile (e.g., 50 ng/mL).
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Vortex the mixture for 1 minute to precipitate plasma proteins.
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Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
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Carefully transfer 200 µL of the supernatant to an HPLC vial.
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Inject 5-10 µL of the supernatant into the LC-MS/MS system.[5]
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2. Sample Preparation: Liquid-Liquid Extraction (LLE) (for Urine)
This method provides a cleaner sample extract compared to protein precipitation, which can reduce matrix effects.
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Materials and Reagents:
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Sildenafil reference standard
-
Descarbon Sildenafil-d3 internal standard
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Human urine
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Water (LC-MS grade)
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0.1 M Sodium Carbonate
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Extraction solvent (e.g., diethyl ether:dichloromethane, 60:40 v/v)
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Centrifuge tubes (15 mL)
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-
Procedure:
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Pipette 1.0 mL of the urine sample into a 15 mL centrifuge tube.
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Add 50 µL of the Descarbon Sildenafil-d3 internal standard working solution (e.g., 100 ng/mL).
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Add 200 µL of 0.1 M Sodium Carbonate to alkalinize the sample.
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Add 5.0 mL of the extraction solvent.
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Vortex the tube for 2 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
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Carefully transfer the upper organic layer to a clean tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 200 µL of the mobile phase.
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Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.[6]
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Table 2: Typical LC-MS/MS Parameters for Sildenafil Analysis
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Sildenafil) | To be optimized for specific instrument |
| MRM Transition (Descarbon Sildenafil-d3) | To be optimized for specific instrument |
Note: Specific MRM transitions and other MS parameters need to be optimized for the particular instrument being used.
Experimental Workflow
The general workflow for a quantitative bioanalytical assay using Descarbon Sildenafil-d3 is depicted below.
Caption: General workflow for quantitative analysis using an internal standard.
Conclusion
Descarbon Sildenafil-d3 is an indispensable tool for researchers and scientists in the field of drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard ensures the reliability and accuracy of quantitative data for Sildenafil and its related compounds. The methodologies outlined in this guide provide a solid foundation for the development and validation of robust bioanalytical assays.
References
- 1. veeprho.com [veeprho.com]
- 2. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 3. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
